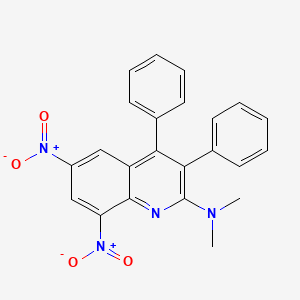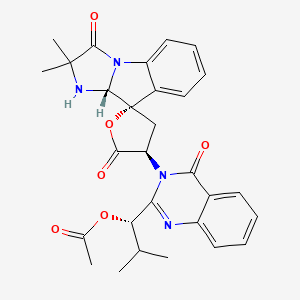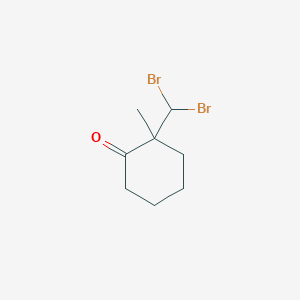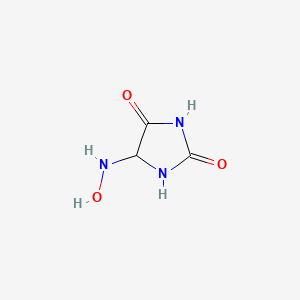
2,4,4-Trimethylhept-6-ene-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4-Trimethylhept-6-ene-3-thione is an organic compound with the molecular formula C10H18S It is a branched hydrocarbon with a thione functional group, which is characterized by the presence of a sulfur atom double-bonded to a carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethylhept-6-ene-3-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a Grignard reagent, such as 2,4,4-trimethylhept-6-en-3-yl magnesium bromide, which reacts with carbon disulfide (CS2) to form the desired thione compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory, but with optimized reaction conditions to ensure higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,4-Trimethylhept-6-ene-3-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The thione group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4,4-Trimethylhept-6-ene-3-thione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving sulfur-containing biomolecules and their interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4,4-Trimethylhept-6-ene-3-thione involves its interaction with various molecular targets and pathways. The thione group can act as a nucleophile, participating in reactions with electrophiles. Additionally, the compound’s sulfur atom can form coordination complexes with metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,4-Trimethylheptane: A similar hydrocarbon without the thione group.
2,4,4-Trimethylhept-6-ene-3-ol: The alcohol analog of the compound.
2,4,4-Trimethylhept-6-ene-3-one: The ketone analog of the compound.
Uniqueness
2,4,4-Trimethylhept-6-ene-3-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The sulfur atom in the thione group allows for unique interactions and reactions that are not possible with the corresponding hydrocarbon, alcohol, or ketone analogs.
Propriétés
Numéro CAS |
59104-37-9 |
|---|---|
Formule moléculaire |
C10H18S |
Poids moléculaire |
170.32 g/mol |
Nom IUPAC |
2,4,4-trimethylhept-6-ene-3-thione |
InChI |
InChI=1S/C10H18S/c1-6-7-10(4,5)9(11)8(2)3/h6,8H,1,7H2,2-5H3 |
Clé InChI |
RKUHCPBOHDVLDO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=S)C(C)(C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[Di(propan-2-yl)amino]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14597424.png)




![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597459.png)
![1,6-Diazabicyclo[4.1.0]heptane](/img/structure/B14597463.png)
![N-[(4aR,9bR)-8,9b-Dimethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-ylidene]hydroxylamine](/img/structure/B14597473.png)


![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597483.png)
